molecular formula C3H8S2 B594742 1,3-PROPANE-D6-DITHIOL CAS No. 1219803-51-6

1,3-PROPANE-D6-DITHIOL

Cat. No.: B594742
CAS No.: 1219803-51-6
M. Wt: 114.254
InChI Key: ZJLMKPKYJBQJNH-NMFSSPJFSA-N
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Description

1,3-Propane-d6-dithiol is a deuterated form of 1,3-propanedithiol, a chemical compound with the formula HSCD2CD2CD2SH. This compound is a useful reagent in organic synthesis, particularly for the protection of aldehydes and ketones via the formation of dithianes. It is a colorless liquid with a strong odor and is soluble in organic solvents but only slightly soluble in water .

Mechanism of Action

Target of Action

1,3-Propane-d6-dithiol, a deuterated derivative of 1,3-propanedithiol, is primarily used as a reagent in organic synthesis . It is known to interact with carbonyl compounds, acting as a protective group for aldehydes and ketones via their reversible formation of dithianes .

Mode of Action

The compound exhibits strong nucleophilic behavior due to the presence of the thiol groups, which can form covalent bonds with electrophiles . This makes it a valuable reagent in organic synthesis, as it can be used to introduce sulfur-containing functional groups into molecules .

Biochemical Pathways

This compound is involved in the synthesis of 1,3-dithianes and 1,3-dithiolanes from carbonyl compounds . It can also react with metal ions to form chelate rings .

Pharmacokinetics

As a stable heavy isotope, this compound has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The compound’s action results in the formation of dithianes from carbonyl compounds, which can be used for protection during organic synthesis . Additionally, it can form chelate rings when reacting with metal ions .

Action Environment

The compound is soluble in water, ethanol, and diethyl ether, and reacts with strong oxidizing agents . Its reactivity and deuterium substitution make it a useful compound in both organic and inorganic chemistry . The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other compounds .

Preparation Methods

1,3-Propane-d6-dithiol can be synthesized through several methods. One common synthetic route involves the reaction of deuterated 1,3-dibromopropane with sodium hydrosulfide in the presence of a solvent like ethanol. The reaction typically proceeds under reflux conditions to yield this compound . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Propane-d6-dithiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Comparison with Similar Compounds

1,3-Propane-d6-dithiol can be compared with other similar compounds such as:

This compound is unique due to its deuterated nature, which can be useful in studies involving isotopic labeling and tracing.

Properties

CAS No.

1219803-51-6

Molecular Formula

C3H8S2

Molecular Weight

114.254

IUPAC Name

1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol

InChI

InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2

InChI Key

ZJLMKPKYJBQJNH-NMFSSPJFSA-N

SMILES

C(CS)CS

Synonyms

1,3-PROPANE-D6-DITHIOL

Origin of Product

United States

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